molecular formula C4H3N3Se3Si B163971 Tri(isoselenocyanato)methyl silane CAS No. 139254-91-4

Tri(isoselenocyanato)methyl silane

Cat. No. B163971
CAS RN: 139254-91-4
M. Wt: 358.1 g/mol
InChI Key: VAZMKLXVVJYSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri(isoselenocyanato)methyl silane (TIMS) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a silane-based compound that contains isoselenocyanate functional groups, making it a potential candidate for various applications in the field of chemistry and materials science.

Mechanism of Action

The mechanism of action of Tri(isoselenocyanato)methyl silane is not well understood, but it is believed to involve the interaction between the isoselenocyanate functional groups and other molecules. It has been suggested that Tri(isoselenocyanato)methyl silane may act as a nucleophile, attacking electrophilic sites on other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tri(isoselenocyanato)methyl silane. However, it has been found to be relatively non-toxic and has shown no significant adverse effects on living organisms in laboratory studies.

Advantages and Limitations for Lab Experiments

Tri(isoselenocyanato)methyl silane has several advantages for laboratory experiments, including its ease of synthesis and relatively low cost. However, it is highly reactive and requires careful handling to avoid decomposition or unwanted reactions.

Future Directions

There are several future directions for research on Tri(isoselenocyanato)methyl silane. One potential avenue is the development of new materials using Tri(isoselenocyanato)methyl silane as a precursor. Another area of research is the investigation of the mechanism of action of Tri(isoselenocyanato)methyl silane and its interactions with other molecules. Additionally, further studies on the biochemical and physiological effects of Tri(isoselenocyanato)methyl silane are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of Tri(isoselenocyanato)methyl silane involves the reaction between trimethylsilylmethyl isoselenocyanate and chlorotrimethylsilane. The reaction takes place in the presence of a base, such as triethylamine, and yields Tri(isoselenocyanato)methyl silane as a yellowish liquid.

Scientific Research Applications

Tri(isoselenocyanato)methyl silane has been extensively studied for its potential applications in the field of materials science. It has been found to be a promising candidate for the development of new materials with unique properties, such as high thermal stability and electrical conductivity. Tri(isoselenocyanato)methyl silane has also been studied for its potential use as a precursor for the synthesis of other organosilicon compounds.

properties

CAS RN

139254-91-4

Product Name

Tri(isoselenocyanato)methyl silane

Molecular Formula

C4H3N3Se3Si

Molecular Weight

358.1 g/mol

InChI

InChI=1S/C4H3N3Se3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3

InChI Key

VAZMKLXVVJYSRG-UHFFFAOYSA-N

SMILES

C[Si](N=C=[Se])(N=C=[Se])N=C=[Se]

Canonical SMILES

C[Si](N=C=[Se])(N=C=[Se])N=C=[Se]

Other CAS RN

139254-91-4

synonyms

Tri(isoselenocyanato)methyl silane

Origin of Product

United States

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